EMDT oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

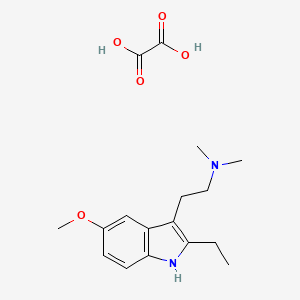

IUPAC Name |

2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.C2H2O4/c1-5-14-12(8-9-17(2)3)13-10-11(18-4)6-7-15(13)16-14;3-1(4)2(5)6/h6-7,10,16H,5,8-9H2,1-4H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGWAHGHGDZBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EMDT Oxalate: A Selective 5-HT6 Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMDT oxalate (2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine oxalate) is a potent and selective agonist for the serotonin 6 (5-HT6) receptor.[1][2] This receptor subtype is expressed almost exclusively in the central nervous system (CNS), with high densities in regions associated with cognition and memory, such as the hippocampus and striatum. Its unique localization and function have made it a significant target for the development of therapeutics for cognitive deficits in neuropsychiatric and neurodegenerative disorders. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and selectivity, along with detailed experimental protocols and an exploration of its downstream signaling pathways.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological characteristics.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Reference |

| 5-HT₆ | EMDT | 16 | Human | [1][2] |

| 5-HT₁ₐ | EMDT | 170 | Human | [1] |

| 5-HT₁ₒ | EMDT | 290 | Human | |

| 5-HT₇ | EMDT | 300 | Human |

Table 2: Functional Activity of this compound at the 5-HT6 Receptor

| Assay | Parameter | Value (nM) | Description | Reference |

| Adenylate Cyclase Activation | Kₐ꜀ₜ | 3.6 | Concentration for half-maximal activation, indicating potency as a full agonist. |

Table 3: In Vivo Behavioral Effects of this compound

| Behavioral Test | Species | Dose Range (mg/kg, i.p.) | Observed Effect | Reference |

| Tail Suspension Test | Mouse | 5 - 15 | Dose-dependent decrease in immobility, indicative of antidepressant-like effects. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling cascades initiated by this compound binding to the 5-HT6 receptor and the workflows for the experimental procedures used to characterize this compound.

Signaling Pathway of this compound at the 5-HT6 Receptor

Caption: Canonical signaling pathway of this compound at the 5-HT6 receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

Experimental Workflow for cAMP Accumulation Assay

Caption: Workflow for assessing the functional activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This protocol is based on the methods described by Glennon et al. (2000).

1. Materials:

-

Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [³H]-LSD (lysergic acid diethylamide).

-

Test Compound: this compound.

-

Non-specific Binding Control: Serotonin (5-HT) or another suitable high-affinity 5-HT6 ligand.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filters: Glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine.

-

Scintillation Cocktail.

2. Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the cell membranes, [³H]-LSD (at a final concentration near its K₋), and either assay buffer (for total binding), a saturating concentration of a non-specific control ligand (for non-specific binding), or the desired concentration of this compound.

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Adenylate Cyclase (cAMP) Functional Assay

This protocol outlines the general procedure for determining the agonist activity of this compound at the 5-HT6 receptor.

1. Materials:

-

Cells: HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Test Compound: this compound.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

2. Procedure:

-

Plate the cells in a suitable multi-well plate (e.g., 96-well or 384-well) and allow them to adhere overnight.

-

On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate the cells.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

3. Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression.

-

Determine the EC₅₀ (or Kₐ꜀ₜ) value, which is the concentration of this compound that produces 50% of the maximal response.

-

The maximal response (Eₘₐₓ) can be compared to that of a reference full agonist, such as serotonin, to confirm if this compound is a full or partial agonist.

In Vivo Tail Suspension Test

This protocol is based on the methodology used by Svenningsson et al. (2007) to assess the antidepressant-like effects of this compound.

1. Animals and Housing:

-

Male C57BL/6 mice are commonly used.

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow for an acclimatization period of at least one week before the experiment.

2. Procedure:

-

Administer this compound (e.g., 1, 5, or 15 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

-

After a specified pre-treatment time (e.g., 30 minutes), suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The mouse's head should be approximately 15-20 cm above the floor.

-

Record the behavior of the mouse for a total of 6 minutes.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for minor respiratory movements.

3. Data Analysis:

-

Calculate the mean duration of immobility for each treatment group.

-

Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle-treated group.

-

A significant reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT6 receptor in the central nervous system. Its high selectivity and agonist activity make it suitable for both in vitro and in vivo studies aimed at understanding the physiological and pathological functions of this receptor. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of neuroscience and drug discovery. The demonstrated antidepressant-like effects of this compound underscore the potential of targeting the 5-HT6 receptor for the development of novel therapeutics for mood disorders.

References

chemical and physical properties of EMDT oxalate

Introduction

EMDT oxalate, chemically known as 2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine oxalate, is a potent and selective agonist for the serotonin 5-HT6 receptor.[1][2][3][4] Due to its specific pharmacological profile, it has garnered significant interest within the scientific community, particularly for research into neuropsychiatric disorders. This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Data | Reference(s) |

| IUPAC Name | 2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid | |

| CAS Number | 263744-72-5 | |

| Molecular Formula | C₁₅H₂₂N₂O · C₂H₂O₄ | |

| Molecular Weight | 336.38 g/mol (Oxalate Salt) 246.35 g/mol (Free Base) | |

| Purity | ≥98% (typically by HPLC) | |

| Solubility (Water) | Soluble to 50 mM | |

| Solubility (DMSO) | Soluble to 100 mM | |

| Storage (Solid) | Store at +4°C | |

| Storage (Stock Solution) | Use within 1 month at -20°C or within 6 months at -80°C. |

Biological Activity and Mechanism of Action

This compound functions as a selective agonist at the 5-HT6 serotonin receptor, which is primarily expressed in the brain and implicated in cognitive processes. Its high affinity for this receptor makes it a valuable tool for studying serotonergic neurotransmission.

Mechanism of Action: The primary mechanism of action involves binding to and activating the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit, which in turn activates adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that influences various downstream cellular signaling pathways related to mood and cognition. This compound exhibits a strong binding affinity with a Ki value of 16 nM at human 5-HT6 receptors. This activity has been linked to antidepressant-like effects observed in preclinical animal models.

While the compound is an oxalate salt, its primary pharmacological target is the 5-HT6 receptor. Some literature also mentions interactions with enzymes involved in oxalate metabolism, such as oxalate decarboxylase. This is likely a secondary characteristic or related to the oxalate counter-ion rather than its main mechanism for neuropsychiatric effects.

Experimental Protocols

This section details common methodologies for the synthesis, purification, and analysis of this compound for research purposes.

A. Synthesis: Oxalate Salt Formation

The conversion of the EMDT free base to its more stable and soluble oxalate salt is a standard procedure.

-

Protocol:

-

Dissolve the EMDT free base in anhydrous ethanol.

-

Add an equimolar amount of oxalic acid dihydrate to the solution.

-

Stir the resulting mixture continuously at room temperature (25°C) for approximately 4 hours.

-

Collect the precipitated this compound salt by filtration.

-

Dry the final product under a vacuum to remove residual solvent.

-

B. Purification: Recrystallization

To achieve high purity (≥98%), crude this compound is purified via recrystallization. This method effectively removes unreacted starting materials and byproducts.

-

Protocol:

-

Prepare a mixed solvent system, such as ethanol and water in a 4:1 ratio.

-

Dissolve the crude this compound in a minimal amount of the hot solvent system until fully dissolved.

-

Allow the solution to cool slowly to room temperature, promoting the formation of pure crystals.

-

Further cool the solution in an ice bath to maximize crystal precipitation.

-

Isolate the purified crystals by filtration and wash with a small amount of the cold solvent mixture.

-

Dry the crystals thoroughly. This process typically results in a purity of >98%, though with a yield loss of 15-20%.

-

C. Preparation of Stock Solutions

Proper preparation of stock solutions is critical for experimental reproducibility.

-

Protocol:

-

Based on the required concentration and the compound's solubility, select an appropriate solvent (e.g., water or DMSO).

-

Weigh the desired amount of this compound and add the calculated volume of solvent.

-

To aid dissolution, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath.

-

Once fully dissolved, sterilize the solution by filtering it through a 0.22 µm filter if intended for cell culture use.

-

Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

D. Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final compound, which should typically be ≥98%.

-

Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups and the formation of the oxalate salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy and Elemental Analysis: Provide detailed structural confirmation and verify the elemental composition of the synthesized compound.

References

An In-depth Technical Guide to the Synthesis and Purity Analysis of EMDT Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of EMDT oxalate (2-Ethyl-5-methoxy-N,N-dimethyl-1H-indole-3-ethanamine oxalate), a selective 5-HT6 receptor agonist with potential applications in the treatment of neuropsychiatric disorders. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the core processes to aid researchers in the replication and validation of these methods.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the preparation of the free base, 2-Ethyl-5-methoxy-N,N-dimethyl-1H-indole-3-ethanamine (EMDT), followed by its conversion to the oxalate salt to enhance stability and solubility.

Synthesis of 2-Ethyl-5-methoxy-N,N-dimethyl-1H-indole-3-ethanamine (EMDT Free Base)

The synthesis of the EMDT free base can be achieved through the Speeter-Anthony tryptamine synthesis, a well-established method for the preparation of N,N-dialkylated tryptamines. This route involves the reaction of a substituted indole with oxalyl chloride, followed by amidation and subsequent reduction.

Experimental Protocol:

-

Preparation of 2-ethyl-5-methoxy-indole: The synthesis commences with the preparation of the precursor, 2-ethyl-5-methoxy-indole. This can be accomplished via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from 4-methoxyphenylhydrazine and 2-pentanone.

-

Reaction with Oxalyl Chloride: The synthesized 2-ethyl-5-methoxy-indole is dissolved in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), and cooled in an ice bath. A solution of oxalyl chloride in the same solvent is added dropwise with stirring. The reaction results in the formation of an indol-3-ylglyoxylyl chloride intermediate.

-

Amidation: The crude indol-3-ylglyoxylyl chloride is then reacted with an excess of dimethylamine (typically as a solution in THF or as a gas) to form the corresponding N,N-dimethyl-indol-3-ylglyoxylamide.

-

Reduction: The resulting glyoxylamide is reduced to the final EMDT free base using a strong reducing agent, most commonly lithium aluminum hydride (LAH) in an anhydrous etheral solvent like THF. The reaction is typically performed at reflux, followed by a careful work-up procedure to quench the excess LAH and isolate the product.

-

Purification: The crude EMDT free base can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield a pure oil or a low-melting solid.

Oxalate Salt Formation

The purified EMDT free base is converted to its oxalate salt to improve its handling, stability, and aqueous solubility.

Experimental Protocol:

-

The purified EMDT free base is dissolved in anhydrous ethanol.

-

An equimolar amount of oxalic acid dihydrate, dissolved in a minimal amount of anhydrous ethanol, is added dropwise to the EMDT solution with constant stirring. A slight excess of oxalic acid (e.g., 1.05 equivalents) can be used to ensure complete salt formation[1].

-

The mixture is stirred at room temperature (approximately 25°C) for a period of 4 hours, during which the this compound salt precipitates out of the solution.

-

The precipitated salt is collected by filtration.

-

The collected solid is washed with a small amount of cold anhydrous ethanol to remove any unreacted starting materials.

-

The final product is dried under vacuum at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent[1].

Quantitative Data Summary for Oxalate Salt Formation:

| Parameter | Value/Condition |

| Solvent | Anhydrous ethanol[1] |

| Molar Ratio (Base:Oxalic Acid) | 1:1.05[1] |

| Reaction Temperature | 25°C |

| Reaction Time | 4 hours |

| Drying Conditions | 40°C under vacuum for 24 hours[1] |

Purity Analysis of this compound

A thorough purity analysis is crucial to ensure the quality and reliability of the synthesized this compound for research and development purposes. The most common and effective method for this is High-Performance Liquid Chromatography (HPLC). Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for the separation of the target compound from any impurities.

Experimental Protocol:

-

Sample Preparation: A standard solution of this compound is prepared by dissolving a known amount of the compound in the mobile phase or a suitable solvent to a specific concentration.

-

Chromatographic Conditions: A reversed-phase HPLC system is employed. A C18 column is typically used for the separation. The mobile phase consists of a mixture of acetonitrile and water, often with a small percentage of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape. A gradient or isocratic elution can be used.

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength of 254 nm.

-

Data Analysis: The purity of the sample is determined by calculating the peak area of the this compound relative to the total peak area of all components in the chromatogram. The acceptance criterion for purity is typically ≥98%.

Quantitative Data Summary for HPLC Purity Analysis:

| Parameter | Value/Condition |

| HPLC Column | C18 |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Trifluoroacetic Acid |

| Detection Wavelength | 254 nm |

| Purity Acceptance Criterion | ≥98% |

| Representative Retention Time | 8.2 - 8.3 minutes |

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure of the synthesized this compound.

Key ¹H NMR Peaks (400 MHz, D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.25 | s | 1H, indole H4 |

| 3.72 | s | 3H, OCH₃ |

| 2.98 | q | 2H, CH₂CH₃ |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, further confirming its identity and elemental composition.

Visualizations

This compound Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purity Analysis Workflow

Caption: Workflow for the purity analysis of this compound.

References

The Role of EMDT Oxalate in Serotonergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMDT oxalate (2-ethyl-5-methoxy-N,N-dimethyltryptamine oxalate) is a potent and selective agonist for the serotonin 6 (5-HT6) receptor. This document provides a comprehensive technical overview of the role of this compound in serotonergic neurotransmission, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing key pathways. Its high affinity and functional agonism at the 5-HT6 receptor, coupled with its demonstrated antidepressant-like effects in preclinical models, underscore its significance as a research tool for elucidating the physiological functions of this receptor subtype and as a potential lead compound in drug discovery programs targeting neuropsychiatric disorders.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that modulates a wide array of physiological processes, including mood, cognition, and sleep, through its interaction with a diverse family of receptors. The 5-HT6 receptor, a Gs-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a promising target for the treatment of cognitive deficits and depression. This compound has been identified as a selective agonist for this receptor, making it an invaluable tool for investigating the therapeutic potential of 5-HT6 receptor modulation.

Pharmacological Profile of this compound

This compound's primary mechanism of action is its selective agonism at the 5-HT6 receptor. The following tables summarize its binding affinity and functional potency.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for various serotonin receptor subtypes is crucial for understanding its selectivity profile. The data presented below is derived from radioligand binding assays using human cloned receptors.

| Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |

| Human 5-HT₆ | [¹²⁵I]LSD | 16 | --INVALID-LINK--[1][2] |

| Human 5-HT₁ₐ | [³H]8-OH-DPAT | 170 | --INVALID-LINK--[1][2] |

| Human 5-HT₁ₒ | [³H]Serotonin | 290 | --INVALID-LINK--[1] |

| Human 5-HT₇ | [³H]5-CT | 300 | --INVALID-LINK-- |

No significant affinity has been reported for other 5-HT receptor subtypes or the serotonin transporter (SERT) in the primary literature.

Functional Activity

This compound acts as a full agonist at the 5-HT6 receptor, stimulating the canonical Gs-adenylate cyclase signaling pathway. Its potency is comparable to that of the endogenous ligand, serotonin.

| Assay Type | Parameter | Value (nM) | Reference |

| Adenylate Cyclase Activation | Kₐ꜀ₜ | 3.6 | --INVALID-LINK-- |

Mechanism of Action in Serotonergic Neurotransmission

Activation of the 5-HT6 receptor by this compound initiates a cascade of intracellular signaling events that are believed to underlie its physiological effects.

Primary Signaling Pathway

The 5-HT6 receptor is positively coupled to adenylyl cyclase through the Gs alpha subunit. Agonist binding, therefore, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors and ion channels, ultimately modulating neuronal excitability and gene expression.

Downstream Effects and Antidepressant-like Actions

Preclinical studies have demonstrated that this compound administration leads to antidepressant-like effects in behavioral models such as the tail suspension test. These behavioral outcomes are associated with specific molecular changes in the brain, providing a link between 5-HT6 receptor activation and its therapeutic potential. Specifically, EMDT has been shown to increase the phosphorylation of DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa) and the GluR1 subunit of the AMPA receptor, and to induce the expression of the immediate early gene c-fos in brain regions associated with mood and cognition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These are representative protocols based on standard practices in the field.

Radioligand Binding Assay for 5-HT₆ Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the 5-HT₆ receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₆ receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Radioligand: [¹²⁵I]LSD or [³H]LSD

-

Non-specific binding control: Serotonin (10 µM)

-

Test compound: this compound

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and convert it to a Kᵢ value using the Cheng-Prusoff equation.

References

- 1. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Biological Activity of 2-Ethyl-5-methoxy-N,N-dimethyl-1H-indole-3-ethanamine oxalate

Disclaimer: There is currently no publicly available scientific literature detailing the biological activity of 2-Ethyl-5-methoxy-N,N-dimethyl-1H-indole-3-ethanamine oxalate. This guide, therefore, extrapolates potential biological activities based on structure-activity relationship (SAR) studies of closely related tryptamine compounds, particularly 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and its analogues. The information presented herein is for research and informational purposes only and should be treated as a hypothetical framework for investigation.

Introduction

2-Ethyl-5-methoxy-N,N-dimethyl-1H-indole-3-ethanamine is a tryptamine derivative and a structural analogue of the potent psychedelic compound 5-MeO-DMT.[1][2] The key structural difference is the presence of an ethyl group at the 2-position of the indole ring. Tryptamines are a class of compounds known for their significant interactions with the central nervous system, primarily through serotonergic receptors.[3][4] This guide will explore the predicted pharmacology of this novel compound based on the established biological activities of its structural relatives.

The parent compound, 5-MeO-DMT, is a non-selective serotonin receptor agonist with high affinity for the 5-HT1A and 5-HT2A receptor subtypes.[5] Its potent psychedelic effects are thought to be mediated primarily through the activation of these receptors. Modifications to the tryptamine scaffold can significantly alter receptor binding affinity, functional activity, and overall pharmacological profile. This document will provide a comprehensive overview of the predicted biological activity, propose detailed experimental protocols for its characterization, and present relevant data from related compounds in a structured format.

Predicted Pharmacodynamics

Based on the structure-activity relationships of related tryptamines, 2-Ethyl-5-methoxy-N,N-dimethyl-1H-indole-3-ethanamine is predicted to be a potent agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The introduction of an alkyl group at the 2-position of the indole ring can influence the molecule's interaction with the receptor binding pocket.

The primary molecular targets for tryptamines are the serotonin 5-HT receptors. The parent compound, 5-MeO-DMT, demonstrates comparable signaling potency at both 5-HT1A and 5-HT2A receptors. Studies on various amino-substituted 5-MeO-tryptamines have shown a general selectivity for the 5-HT1A receptor over the 5-HT2A receptor.

The ethyl group at the 2-position of the indole ring in the title compound may modulate its affinity and efficacy at these receptors. Research on other 2-alkyl tryptamines suggests that such substitutions can alter the pharmacological profile, though specific data for a 2-ethyl group on 5-MeO-DMT is not available.

Table 1: Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of 5-MeO-DMT and Related Analogues

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT1A (EC50, nM) | 5-HT2A (EC50, nM) | Reference |

| 5-MeO-DMT | 15.8 | 49.3 | 25.6 (Gαi BRET) | 58.6 (Gαq BRET) | |

| 5-MeO-MET | - | - | 25.9 (Gαi BRET) | 82.2 (Gαq BRET) | |

| 5-MeO-DET | - | - | 37.1 (Gαi BRET) | 134.1 (Gαq BRET) | |

| 5-MeO-PyrT | - | - | 2.1 (Gαi BRET) | 165.7 (Gαq BRET) |

Note: Data for 5-MeO-MET, 5-MeO-DET, and 5-MeO-PyrT represent modifications at the terminal amine, not the 2-position of the indole ring, but are included for comparative purposes.

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The 5-HT2A receptor, a Gq/11-coupled receptor, activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels.

Below are diagrams illustrating the canonical signaling pathways for the 5-HT1A and 5-HT2A receptors.

Caption: 5-HT1A Receptor Signaling Pathway.

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

To characterize the biological activity of 2-Ethyl-5-methoxy-N,N-dimethyl-1H-indole-3-ethanamine oxalate, a series of in vitro and in vivo assays would be required. The following protocols are based on standard methodologies used in the pharmacological evaluation of tryptamine derivatives.

Objective: To determine the binding affinity (Ki) of the test compound for various serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant serotonin receptors of interest (e.g., 5-HT1A, 5-HT2A) are prepared from cultured cells (e.g., HEK293, CHO).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

-

Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compound as an agonist at G-protein coupled receptors.

Methodology:

-

Cell Culture: HEK293 cells are co-transfected with constructs for the receptor of interest (e.g., 5-HT1A), a G-protein fused to a BRET donor (e.g., Renilla luciferase - Rluc), and a G-protein effector or subunit fused to a BRET acceptor (e.g., green fluorescent protein - GFP).

-

Cell Plating: Transfected cells are plated in white, clear-bottom 96-well plates.

-

Compound Addition: The cells are treated with increasing concentrations of the test compound.

-

Substrate Addition: The luciferase substrate (e.g., coelenterazine h) is added to each well.

-

Signal Detection: The BRET signal (light emitted by the acceptor) and the luciferase signal (light emitted by the donor) are measured using a plate reader.

-

Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression.

Objective: To assess the in vivo 5-HT2A receptor agonist activity of the test compound, a behavioral proxy for hallucinogenic potential in rodents.

Methodology:

-

Animals: Male C57BL/6J mice are used.

-

Habituation: Mice are habituated to the observation chambers for a period before drug administration.

-

Drug Administration: The test compound is administered via a suitable route (e.g., intraperitoneal injection) at various doses. A vehicle control group is also included.

-

Observation: Immediately after administration, the number of head twitches is counted for a defined period (e.g., 30 minutes).

-

Data Analysis: The mean number of head twitches for each dose group is calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significant differences between the treatment groups and the vehicle control.

Below is a diagram illustrating a typical experimental workflow for characterizing a novel tryptamine.

Caption: Experimental workflow for pharmacological characterization.

Conclusion

While there is no direct experimental data on the biological activity of 2-Ethyl-5-methoxy-N,N-dimethyl-1H-indole-3-ethanamine oxalate, the extensive research on related tryptamines provides a solid foundation for predicting its pharmacological profile. It is hypothesized that this compound will act as a serotonin receptor agonist, with a potentially modulated affinity and efficacy at 5-HT1A and 5-HT2A receptors due to the 2-ethyl substitution. The experimental protocols outlined in this guide provide a clear roadmap for the systematic investigation of its biological activity. Further research is necessary to empirically determine its precise pharmacological properties and to understand how the structural modification at the 2-position of the indole ring influences its interaction with serotonergic and other potential targets in the central nervous system.

References

- 1. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 2. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]

- 4. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: EMDT Oxalate and its Potential Antidepressant Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMDT oxalate, a selective agonist for the serotonin 6 (5-HT6) receptor, has emerged as a compound of interest in the field of neuropsychopharmacology due to its potential antidepressant properties. Preclinical studies have demonstrated its ability to modulate key signaling pathways implicated in the pathophysiology of depression and to elicit antidepressant-like effects in behavioral models. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its mechanism of action, supporting quantitative data from key experiments, and detailed experimental protocols. The aim is to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound as a potential therapeutic agent for major depressive disorder.

Introduction

Major depressive disorder (MDD) is a prevalent and debilitating psychiatric condition with a significant unmet medical need for novel and more effective therapeutic interventions. The serotonergic system, particularly the diverse family of serotonin (5-hydroxytryptamine, 5-HT) receptors, has long been a primary target for antidepressant drug development. Among these, the 5-HT6 receptor, a Gs-protein coupled receptor almost exclusively expressed in the central nervous system, has garnered attention for its role in cognitive function and mood regulation. EMDT (2-ethyl-5-methoxy-N,N-dimethyltryptamine) oxalate is a selective 5-HT6 receptor agonist that has shown promise in preclinical models of depression.[1][2][3] This document synthesizes the available technical information on this compound, focusing on its antidepressant-like effects and the underlying molecular mechanisms.

Chemical and Physical Properties

This compound is the oxalate salt of the free base 2-ethyl-5-methoxy-N,N-dimethyltryptamine. The salt form enhances its solubility and stability for research and potential pharmaceutical applications.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid | [4] |

| Molecular Formula | C₁₅H₂₂N₂O · C₂H₂O₄ | |

| Molecular Weight | 336.38 g/mol | |

| CAS Number | 263744-72-5 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | |

| Storage | Store at +4°C |

Synthesis

The oxalate salt is typically formed by reacting the free base with oxalic acid in a suitable solvent, such as ethanol.

Diagram 1: General Tryptamine Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

In Vivo Antidepressant-Like Effects: Tail Suspension Test

The tail suspension test (TST) is a widely used behavioral paradigm to screen for potential antidepressant drugs. The test is based on the principle that mice, when subjected to the inescapable stress of being suspended by their tails, will adopt an immobile posture. Antidepressant compounds are known to reduce this immobility time.

Experimental Protocol: Tail Suspension Test

-

Animals: Male C57BL/6 mice are used for the experiment.

-

Drug Administration: this compound, dissolved in saline, is administered intraperitoneally (i.p.) at various doses. The control group receives a saline injection.

-

Procedure: 30 minutes after the injection, mice are individually suspended by their tails from a lever. The suspension is done in a way that the mice cannot escape or hold onto any surfaces. The duration of immobility is recorded for a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

-

Antagonist Study: In some experiments, a selective 5-HT6 receptor antagonist, such as SB271046, is administered prior to the this compound injection to confirm the receptor-specific action of EMDT.

Quantitative Data: Tail Suspension Test

The administration of this compound has been shown to significantly reduce the immobility time in the tail suspension test, an effect indicative of antidepressant-like properties. This effect is dose-dependent and is blocked by the 5-HT6 receptor antagonist SB271046, confirming the involvement of the 5-HT6 receptor.

Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (% of Control) | Reference |

| Vehicle (Saline) | - | 100 | |

| This compound | 5 | ~80 | |

| This compound | 15 | ~60 | |

| SB271046 + this compound | 10 + 15 | ~100 |

*Values are estimated from graphical data presented in Svenningsson et al. (2007) and represent a significant reduction compared to the vehicle group.

Diagram 2: Experimental Workflow for the Tail Suspension Test

Caption: Workflow of the tail suspension test for evaluating this compound.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by acting as a selective agonist at the 5-HT6 receptor. The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs protein. Activation of this receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

This signaling cascade has been shown to converge on the phosphorylation of key downstream targets implicated in antidepressant action, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa) and the GluR1 subunit of the AMPA receptor.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

-

Tissue Preparation: Mice are treated with this compound or vehicle, and brain regions of interest (e.g., striatum, cortex) are rapidly dissected and homogenized in a lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-Thr34-DARPP-32, phospho-Ser845-GluR1) and for the total forms of these proteins.

-

Detection: After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Data Analysis: The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.

Quantitative Data: Protein Phosphorylation

Studies have shown that this compound increases the phosphorylation of DARPP-32 at threonine 34 (Thr34) and the GluR1 subunit of the AMPA receptor at serine 845 (Ser845) in a manner similar to the established antidepressant fluoxetine. These phosphorylation events are crucial for modulating neuronal excitability and synaptic plasticity, which are thought to be key components of the therapeutic effects of antidepressants.

Table 3: Effect of this compound on Protein Phosphorylation in Mouse Brain

| Target Protein | Brain Region | Treatment | Phosphorylation Level (% of Control) | Reference |

| p-Thr34-DARPP-32 | Striatum | EMDT (in vitro) | Increased | |

| p-Ser845-GluR1 | Cortex | EMDT (in vivo) | Increased |

Diagram 3: 5-HT6 Receptor Signaling Pathway in Antidepressant Action

Caption: The signaling cascade initiated by this compound binding to the 5-HT6 receptor.

Pharmacokinetics

To date, there is a lack of publicly available, detailed pharmacokinetic data specifically for this compound in preclinical models. However, based on the general properties of tryptamine derivatives and other selective 5-HT6 receptor agonists, some general expectations can be inferred. These compounds are typically small molecules that can cross the blood-brain barrier to exert their effects in the central nervous system. Further studies are required to determine the specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion and Future Directions

This compound, as a selective 5-HT6 receptor agonist, demonstrates significant potential as a novel antidepressant agent. Preclinical evidence strongly suggests that its mechanism of action involves the activation of the canonical cAMP/PKA signaling pathway, leading to the phosphorylation of key downstream targets that are implicated in the therapeutic effects of established antidepressants. The robust antidepressant-like effects observed in the tail suspension test further support its potential clinical utility.

Future research should focus on several key areas to advance the development of this compound or similar compounds:

-

Pharmacokinetic Profiling: Comprehensive studies are needed to determine the ADME properties of this compound to establish a suitable dosing regimen and predict its behavior in humans.

-

Chronic Dosing Studies: The current data is primarily based on acute administration. Chronic dosing studies are necessary to evaluate its sustained efficacy and potential for receptor desensitization or tolerance.

-

Broader Behavioral Profiling: Evaluation in a wider range of animal models of depression and anxiety will provide a more comprehensive understanding of its therapeutic potential.

-

Safety and Toxicology: Thorough safety and toxicology studies are essential to identify any potential adverse effects before consideration for clinical trials.

References

- 1. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2-Ethyl-5-methoxy-N,N-dimethyltryptamine | C15H22N2O | CID 6918513 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacodynamics of EMDT Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMDT oxalate, or 2-ethyl-5-methoxy-N,N-dimethyltryptamine oxalate, is a potent and selective agonist for the serotonin 6 (5-HT6) receptor.[1][2][3] This receptor subtype, primarily expressed in the central nervous system, is implicated in cognitive function and mood regulation. As a Gs-protein coupled receptor, its activation initiates a signaling cascade mediated by cyclic adenosine monophosphate (cAMP).[1] The selective agonism of this compound at the 5-HT6 receptor has prompted investigations into its potential as a therapeutic agent, particularly for neuropsychiatric disorders. This guide provides an in-depth overview of the pharmacodynamics of this compound, including its receptor binding profile, functional activity, and in vivo pharmacology, with a focus on its antidepressant-like effects.

Receptor Binding Profile

This compound demonstrates high affinity for the human 5-HT6 receptor. In competitive radioligand binding assays, it has been shown to displace radiolabeled ligands with nanomolar affinity. The affinity of a compound for a receptor is typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

| Parameter | Value | Receptor | Assay Type |

| Ki | 16 nM | Human 5-HT6 | Radioligand Displacement |

| IC50 | 85 nM | Human 5-HT6 | [3H]LSD Displacement |

This compound also exhibits selectivity for the 5-HT6 receptor over other serotonin receptor subtypes, although it shows some modest affinity for 5-HT1A, 5-HT1D, and 5-HT7 receptors at higher concentrations.[1]

Functional Activity

As a 5-HT6 receptor agonist, this compound stimulates downstream signaling pathways upon binding to the receptor. The 5-HT6 receptor is coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase to increase intracellular levels of the second messenger cAMP. The potency of an agonist in eliciting a functional response is measured by its half-maximal effective concentration (EC50) or activation constant (Kact).

| Parameter | Value | Assay | Effect |

| Kact | 3.6 nM | Adenylate Cyclase Activation | Full Agonist |

The activation of the 5-HT6 receptor and subsequent increase in cAMP levels lead to the activation of protein kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and other signaling molecules like the extracellular signal-regulated kinase (ERK).

In Vivo Pharmacology: Antidepressant-Like Effects

The functional activity of this compound at the 5-HT6 receptor translates to observable behavioral effects in animal models. Specifically, it has demonstrated antidepressant-like properties in the tail suspension test, a widely used behavioral paradigm for screening potential antidepressant drugs. In this test, a reduction in the duration of immobility is indicative of an antidepressant-like effect.

| Animal Model | Test | Dose (mg/kg, i.p.) | Effect on Immobility Time |

| Mouse | Tail Suspension Test | 5 | Significant Reduction |

| Mouse | Tail Suspension Test | 15 | Significant Reduction |

Systemic administration of this compound has been shown to increase the phosphorylation of downstream signaling molecules such as DARPP-32 and the glutamate receptor subunit GluR1 in the brain, providing a biochemical correlate to its behavioral effects.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the 5-HT6 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA) is used.

-

Radioligand: A radiolabeled 5-HT6 receptor antagonist, such as [3H]LSD, is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The mixture is incubated to allow for binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Activation Assay

Objective: To determine the functional potency and efficacy of this compound as a 5-HT6 receptor agonist.

Methodology:

-

Cell Culture: Cells expressing the 5-HT6 receptor (e.g., HEK293 cells) are cultured to an appropriate density.

-

Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound.

-

Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercially available assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Data Analysis: The concentration-response curve is plotted, and the EC50 (or Kact) and Emax values are determined using non-linear regression.

Tail Suspension Test

Objective: To evaluate the antidepressant-like effects of this compound in mice.

Methodology:

-

Animals: Male mice are used for the experiment.

-

Drug Administration: this compound or vehicle is administered to the mice via intraperitoneal (i.p.) injection at various doses.

-

Acclimation: After a set pre-treatment time, each mouse is individually suspended by its tail from a horizontal bar using adhesive tape.

-

Test Duration: The duration of the test is typically 6 minutes.

-

Behavioral Scoring: The total time the mouse remains immobile during the last 4 minutes of the test is recorded by a trained observer or an automated system.

-

Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflows

Caption: 5-HT6 Receptor Signaling Cascade.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Functional Assay Workflow.

Caption: In Vivo Antidepressant Assay Workflow.

References

EMDT Oxalate: An In-depth Technical Guide on its Effect on Adenylate Cyclase Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMDT oxalate is a potent and selective agonist for the serotonin 6 (5-HT6) receptor. This receptor is positively coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylate cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on adenylate cyclase activation. It includes a summary of its pharmacological properties, detailed experimental protocols for assessing its activity, and a discussion of its receptor selectivity.

Introduction

EMDT (2-ethyl-5-methoxy-N,N-dimethyltryptamine) is a tryptamine derivative that has been identified as a high-affinity and selective agonist for the 5-HT6 receptor. The oxalate salt of EMDT is commonly used in research to improve the compound's solubility and stability. The 5-HT6 receptor is predominantly expressed in the central nervous system, and its involvement in cognitive processes and mood regulation has made it an attractive target for the development of novel therapeutics for neuropsychiatric disorders. A key signaling pathway downstream of 5-HT6 receptor activation is the stimulation of adenylate cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to the second messenger cAMP. This guide will delve into the specifics of how this compound modulates this critical signaling pathway.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and functional potency at the human 5-HT6 receptor. The following table summarizes the key quantitative data regarding its interaction with the 5-HT6 receptor and its effect on adenylate cyclase.

| Parameter | Value | Receptor/Enzyme | Reference |

| Binding Affinity (Ki) | 16 nM | Human 5-HT6 Receptor | [1][2][3][4] |

| Functional Potency (Kact) | 3.6 nM | Adenylate Cyclase | [2] |

| Efficacy | Full Agonist | Adenylate Cyclase |

Note: The Kact value represents the concentration of EMDT required to produce half-maximal activation of adenylate cyclase. As a full agonist, EMDT is capable of producing a maximal response comparable to the endogenous ligand, serotonin.

Mechanism of Action: Adenylate Cyclase Activation

The primary mechanism by which this compound exerts its cellular effects is through the activation of the 5-HT6 receptor and the subsequent stimulation of adenylate cyclase.

The 5-HT6 Receptor-G Protein-Adenylate Cyclase Signaling Pathway

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that is constitutively coupled to the stimulatory G protein, Gs. The binding of an agonist, such as EMDT, induces a conformational change in the receptor, leading to the activation of the Gs protein. The activated Gs alpha subunit then directly interacts with and stimulates adenylate cyclase, a membrane-bound enzyme. This stimulation results in the conversion of ATP to cAMP. The increased intracellular levels of cAMP then activate downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a variety of cellular substrates to mediate the physiological response.

Experimental Protocols

The following provides a detailed methodology for an adenylate cyclase activation assay, based on the principles used in the characterization of 5-HT6 receptor agonists.

Adenylate Cyclase Activation Assay via cAMP Accumulation

This protocol is designed to quantify the amount of cAMP produced in cells expressing the 5-HT6 receptor in response to stimulation by this compound.

Objective: To determine the potency (Kact or EC50) and efficacy (Emax) of this compound in stimulating adenylate cyclase activity.

Materials:

-

HEK-293 cells stably expressing the human 5-HT6 receptor

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Serotonin (5-HT) hydrochloride stock solution (as a reference agonist)

-

Assay buffer: DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases

-

Lysis buffer

-

cAMP assay kit (e.g., a competitive immunoassay using HTRF, AlphaScreen, or ELISA technology)

-

96-well cell culture plates

-

Multi-channel pipette, incubator, plate reader

Experimental Workflow:

Procedure:

-

Cell Culture: Maintain HEK-293 cells stably expressing the human 5-HT6 receptor in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of this compound and serotonin in the assay buffer. A typical concentration range would be from 1 pM to 10 µM.

-

Assay: a. On the day of the assay, remove the growth medium from the cells and wash once with serum-free DMEM. b. Add the assay buffer containing IBMX to each well and incubate for 15 minutes at 37°C. c. Add the different concentrations of this compound or serotonin to the respective wells. Include a vehicle control (assay buffer with DMSO at the same concentration as the highest drug concentration). d. Incubate the plate for 30 minutes at 37°C.

-

cAMP Measurement: a. Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit. b. Follow the instructions of the cAMP assay kit to measure the amount of cAMP in each well. This typically involves the addition of detection reagents and a further incubation period.

-

Data Analysis: a. Read the plate using a plate reader compatible with the chosen assay technology. b. Generate a dose-response curve by plotting the signal (proportional to cAMP concentration) against the logarithm of the agonist concentration. c. Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the Kact (or EC50) and Emax values.

Receptor Selectivity Profile

While this compound is a selective 5-HT6 receptor agonist, it is important to characterize its binding affinity for other receptors to understand its potential off-target effects. The available data indicates that EMDT has a significantly higher affinity for the 5-HT6 receptor compared to other serotonin receptor subtypes it has been tested against.

| Receptor Subtype | Binding Affinity (Ki) |

| Human 5-HT6 | 16 nM |

| Human 5-HT1A | 170 nM |

| Human 5-HT1D | 290 nM |

| Human 5-HT7 | 300 nM |

Data from Glennon et al. (2000)

Currently, there is a lack of publicly available data on the binding affinity of this compound for a broader range of receptors, including dopamine and adrenergic receptor subtypes. Such a comprehensive selectivity profile would be valuable for a complete understanding of its pharmacological effects.

The Role of the Oxalate Moiety

The "oxalate" in this compound refers to oxalic acid, which is used to form a salt with the parent EMDT compound. This is a common practice in medicinal chemistry to improve the physicochemical properties of a drug candidate, such as its crystallinity, stability, and aqueous solubility, which can facilitate its handling and in vivo administration.

It is important to note that oxalate itself has biological activities, particularly at high concentrations. It is a metabolic end-product that, in cases of hyperoxaluria, can lead to the formation of calcium oxalate kidney stones. Research has shown that oxalate can induce oxidative stress and cellular injury in renal cells. However, these effects of oxalate are independent of the pharmacological actions of EMDT at the 5-HT6 receptor. In the context of using this compound as a research tool, the concentration of oxalate administered is typically far below the levels required to induce these renal effects.

Conclusion

This compound is a valuable pharmacological tool for studying the function of the 5-HT6 receptor. Its primary mechanism of action involves the potent and full agonism of this receptor, leading to the robust activation of adenylate cyclase and a subsequent increase in intracellular cAMP levels. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the role of the 5-HT6 receptor in various physiological and pathological processes. Further studies to delineate a more comprehensive receptor selectivity profile for this compound would be beneficial for a more complete understanding of its in vivo effects.

References

- 1. 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2002078693A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor - Google Patents [patents.google.com]

- 3. This compound (CAS 263744-72-5): R&D Systems [rndsystems.com]

- 4. This compound | CAS 263744-72-5 | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols: Preparation of EMDT Oxalate Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMDT oxalate is a selective agonist for the 5-HT6 serotonin receptor, demonstrating potential antidepressant-like effects.[1][2][3] It is a valuable tool for in vitro and in vivo studies investigating the role of the 5-HT6 receptor in various physiological and pathological processes. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity.[1] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 263744-72-5 | [4] |

| Molecular Weight | 336.38 g/mol | |

| Solubility in DMSO | Up to 100 mM | |

| Purity | ≥98% | |

| Recommended Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | |

| Appearance | Colorless liquid (in DMSO) |

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.

Materials:

-

This compound powder (purity ≥98%)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or vials (amber or covered with foil to protect from light)

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile pipette tips

Procedure:

-

Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This prevents condensation from forming on the compound and in the solvent.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of this compound (Molecular Weight = 336.38 g/mol ).

-

Dissolution:

-

Add the weighed this compound powder to a sterile microcentrifuge tube or vial.

-

Add the calculated volume of DMSO to the tube. For a 10 mM solution with 3.36 mg of this compound, add 1 mL of DMSO.

-

Cap the tube securely.

-

-

Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath and sonication can be used to aid dissolution if necessary.

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots in amber vials or tubes wrapped in aluminum foil to protect them from light.

-

For short-term storage (up to 1 month), store at -20°C.

-

For long-term storage (up to 6 months), store at -80°C.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

-

Work in a well-ventilated area or a chemical fume hood.

-

DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution in DMSO.

This compound Signaling Pathway

References

Application Notes and Protocols for EMDT Oxalate in Animal Models of Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMDT oxalate (2-ethyl-5-methoxy-N,N-dimethyltryptamine oxalate) is a selective agonist for the serotonin 6 (5-HT6) receptor, which has shown potential as a novel therapeutic agent for depression.[1][2] Preclinical studies in animal models of depression are crucial for evaluating the efficacy and mechanism of action of new antidepressant candidates like this compound. This document provides detailed application notes and protocols for utilizing this compound in established rodent models of depression, including the Forced Swim Test (FST), Sucrose Preference Test (SPT), and the Chronic Unpredictable Mild Stress (CUMS) model.

Formulation of this compound for In Vivo Studies

For administration to animal models, this compound can be dissolved in a vehicle suitable for injection (e.g., intraperitoneal, subcutaneous) or oral gavage. A common vehicle is saline (0.9% NaCl). It is recommended to prepare fresh solutions on the day of the experiment.

Example Formulation: To prepare a 1 mg/mL solution of this compound (for a 10 mg/kg dose in a 25g mouse, requiring 0.25 mL injection volume):

-

Weigh 1 mg of this compound.

-

Dissolve in 1 mL of sterile saline.

-

Vortex until fully dissolved.

-

Filter through a 0.22 µm syringe filter for sterilization before injection.

Animal Models and Experimental Protocols

Unpredictable Chronic Mild Stress (UCMS) Model

The UCMS model is a widely used and validated method for inducing a depressive-like phenotype in rodents by exposing them to a series of mild, unpredictable stressors over several weeks.[3][4] This model has high face and construct validity for human depression.

Experimental Workflow for UCMS

References

- 1. jneurosci.org [jneurosci.org]

- 2. Biochemical and Behavioral Evidence for Antidepressant-Like Effects of 5-HT6 Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay Using EMDT Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMDT oxalate is a potent and selective agonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] The 5-HT6 receptor is coupled to the Gs alpha subunit, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Due to its role in cognitive processes and its potential as a therapeutic target for neuropsychiatric disorders, assays to characterize the activity of 5-HT6 receptor agonists like this compound are crucial in drug discovery and development.

This document provides a detailed protocol for a cell-based assay to determine the functional potency of this compound by measuring its effect on intracellular cAMP levels in a recombinant cell line.

Principle of the Assay

This assay quantifies the agonist activity of this compound by measuring the accumulation of intracellular cAMP in host cells stably expressing the human 5-HT6 receptor. The binding of this compound to the 5-HT6 receptor activates the Gs signaling cascade, resulting in the production of cAMP by adenylyl cyclase. The amount of cAMP produced is proportional to the extent of receptor activation and can be quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Luciferase-based reporter assays.

Signaling Pathway of this compound at the 5-HT6 Receptor

The activation of the 5-HT6 receptor by this compound initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway.

Materials and Reagents

| Material/Reagent | Supplier | Cat. No. (Example) |

| HEK293 cells stably expressing human 5-HT6 receptor | Commercially available or generated in-house | - |

| This compound | Tocris Bioscience | 4209 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Geneticin (G418 Sulfate) | Gibco | 10131035 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| cAMP Assay Kit (e.g., HTRF) | Cisbio | 62AM4PEJ |

| 384-well white opaque assay plates | Corning | 3570 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

Experimental Protocol

The following protocol outlines the steps for determining the dose-dependent effect of this compound on cAMP production.

Cell Culture and Maintenance

-

Culture HEK293 cells stably expressing the human 5-HT6 receptor in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection pressure.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell Seeding for the Assay

-

On the day before the assay, harvest the cells using Trypsin-EDTA.

-

Resuspend the cells in a fresh culture medium without G418.

-

Perform a cell count and adjust the cell density to the desired concentration (e.g., 1 x 10^5 cells/mL).

-

Seed the cells into a 384-well white opaque assay plate at a density of 5,000 cells per well in a volume of 20 µL.

-

Incubate the plate overnight at 37°C with 5% CO2.

cAMP Assay Procedure (HTRF-based)

The following is a generalized protocol for an HTRF-based cAMP assay. Refer to the specific manufacturer's instructions for the chosen cAMP assay kit for precise volumes and incubation times.

-

Prepare Serial Dilutions of this compound:

-

On the day of the assay, thaw an aliquot of the this compound stock solution.

-

Perform a serial dilution of the stock solution in the assay buffer provided with the cAMP kit to obtain a range of concentrations (e.g., from 1 µM to 0.01 nM). Also, include a vehicle control (DMSO at the same final concentration as in the drug dilutions).

-

-

Agonist Stimulation:

-

Carefully remove the culture medium from the wells of the 384-well plate containing the cells.

-

Add 10 µL of the diluted this compound solutions or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's protocol.

-

Add 10 µL of the detection reagent mixture to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., emission at 665 nm and 620 nm).

-

Data Analysis

-

Calculate the HTRF ratio (e.g., [665 nm / 620 nm] * 10,000) for each well.

-

Normalize the data by setting the vehicle control as 0% and the maximum response to a saturating concentration of a reference agonist (or the highest concentration of this compound) as 100%.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Data Presentation